![molecular formula C25H38N6O10 B219514 Aminobutyryl-threonyl-asparaginyl-tyrosyl-threonine CAS No. 121197-29-3](/img/structure/B219514.png)
Aminobutyryl-threonyl-asparaginyl-tyrosyl-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminobutyryl-threonyl-asparaginyl-tyrosyl-threonine (abbreviated as Abt-Thr-Asn-Tyr-Thr) is a synthetic peptide that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This peptide is composed of five amino acids and is synthesized using solid-phase peptide synthesis.
Mechanism of Action
The mechanism of action of Abt-Thr-Asn-Tyr-Thr is not fully understood, but it is thought to involve the induction of apoptosis in cancer cells. Apoptosis is a process of programmed cell death that is important for the normal development and maintenance of tissues. Abt-Thr-Asn-Tyr-Thr may also exert its antimicrobial effects by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Abt-Thr-Asn-Tyr-Thr has been shown to have a number of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, it has been shown to have antioxidant properties and to inhibit the activity of certain enzymes. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of Abt-Thr-Asn-Tyr-Thr is its ease of synthesis using solid-phase peptide synthesis. This allows for the efficient production of large quantities of the peptide, which is important for its use in scientific research. However, one limitation of Abt-Thr-Asn-Tyr-Thr is its stability, as it can be easily degraded by proteolytic enzymes. This can make it difficult to study the peptide in vivo.
Future Directions
There are several potential future directions for research on Abt-Thr-Asn-Tyr-Thr. One area of interest is the development of more stable analogs of the peptide that can be used in vivo. Another area of interest is the investigation of the peptide's potential as a drug delivery system, particularly for the targeted delivery of anticancer drugs. Finally, further research is needed to fully understand the mechanism of action of Abt-Thr-Asn-Tyr-Thr and its potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of Abt-Thr-Asn-Tyr-Thr involves solid-phase peptide synthesis, which is a widely used method for the synthesis of peptides. The peptide is synthesized on a solid support, and each amino acid is added one at a time in a specific sequence. The synthesis is carried out using automated peptide synthesizers, which allow for the efficient production of large quantities of peptides. The purity of the synthesized peptide is typically assessed using high-performance liquid chromatography (HPLC) and mass spectrometry.
Scientific Research Applications
Abt-Thr-Asn-Tyr-Thr has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, Abt-Thr-Asn-Tyr-Thr has been shown to have antimicrobial properties, with studies demonstrating its ability to inhibit the growth of certain bacteria and fungi. Other potential applications of Abt-Thr-Asn-Tyr-Thr include its use as a drug delivery system and as a molecular imaging agent.
properties
CAS RN |
121197-29-3 |
---|---|
Product Name |
Aminobutyryl-threonyl-asparaginyl-tyrosyl-threonine |
Molecular Formula |
C25H38N6O10 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-(2-aminobutanoylamino)-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C25H38N6O10/c1-4-15(26)21(36)30-19(11(2)32)24(39)29-17(10-18(27)35)22(37)28-16(9-13-5-7-14(34)8-6-13)23(38)31-20(12(3)33)25(40)41/h5-8,11-12,15-17,19-20,32-34H,4,9-10,26H2,1-3H3,(H2,27,35)(H,28,37)(H,29,39)(H,30,36)(H,31,38)(H,40,41)/t11-,12-,15?,16+,17+,19+,20+/m1/s1 |
InChI Key |
XXIBUOIZUUIWCD-YNHTTXRQSA-N |
Isomeric SMILES |
CCC(C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N |
SMILES |
CCC(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)N |
Canonical SMILES |
CCC(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)N |
sequence |
XTNYT |
synonyms |
Abu-Thr-Asn-Tyr-Thr aminobutyryl-threonyl-asparaginyl-tyrosyl-threonine TTAAT-pentapeptide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.